molecular formula C21H38O6P2 B1251696 Digeranyl bisphosphonate

Digeranyl bisphosphonate

Cat. No.: B1251696
M. Wt: 448.5 g/mol
InChI Key: SQERRIVHBWCION-IWGRKNQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Digeranyl bisphosphonate is a potent inhibitor of geranylgeranyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. This pathway is crucial for the biosynthesis of isoprenoids, which are essential for various cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of digeranyl bisphosphonate typically involves the condensation of geranyl pyrophosphate with bisphosphonate precursors under specific conditions. The reaction is catalyzed by enzymes or chemical catalysts that facilitate the formation of the bisphosphonate bond .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Digeranyl bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield geranylgeranyl bisphosphonate derivatives, while reduction can produce simpler bisphosphonate compounds .

Scientific Research Applications

Digeranyl bisphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the mevalonate pathway and its role in cellular functions.

    Biology: Investigates the effects of inhibiting geranylgeranyl pyrophosphate synthase on cell proliferation and apoptosis.

    Medicine: Explored for its potential in cancer therapy, particularly in targeting cancer cells that rely on geranylgeranylated proteins for growth and survival.

    Industry: Utilized in the development of new therapeutic agents and as a research tool in drug discovery

Mechanism of Action

Digeranyl bisphosphonate exerts its effects by inhibiting geranylgeranyl pyrophosphate synthase, leading to the depletion of geranylgeranyl pyrophosphate. This inhibition disrupts the geranylgeranylation of small GTPases, which are crucial for various cellular processes, including cell proliferation and survival. The compound also induces apoptosis through pathways involving caspases and ERK phosphorylation .

Comparison with Similar Compounds

Uniqueness: Digeranyl bisphosphonate is unique due to its specific inhibition of geranylgeranyl pyrophosphate synthase, making it a valuable tool in studying the mevalonate pathway and its role in cancer and other diseases. Its selective action and lower toxicity compared to other bisphosphonates highlight its potential as a therapeutic agent .

Properties

Molecular Formula

C21H38O6P2

Molecular Weight

448.5 g/mol

IUPAC Name

[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonoheptadeca-2,6,11,15-tetraen-9-yl]phosphonic acid

InChI

InChI=1S/C21H38O6P2/c1-17(2)9-7-11-19(5)13-15-21(28(22,23)24,29(25,26)27)16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H2,22,23,24)(H2,25,26,27)/b19-13+,20-14+

InChI Key

SQERRIVHBWCION-IWGRKNQJSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC(P(=O)(O)O)(P(=O)(O)O)C/C=C(/CCC=C(C)C)\C)/C)C

Canonical SMILES

CC(=CCCC(=CCC(CC=C(C)CCC=C(C)C)(P(=O)(O)O)P(=O)(O)O)C)C

Synonyms

digeranyl bisphosphonate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.